molecular formula C29H42N6O9 B608835 Mal-PEG2-Val-Cit-amido-PAB-OH CAS No. 2055041-38-6

Mal-PEG2-Val-Cit-amido-PAB-OH

Cat. No.: B608835
CAS No.: 2055041-38-6
M. Wt: 618.69
InChI Key: NXGJAGHMGZCZSF-NVQXNPDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG2-Val-Cit-amido-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound is composed of several functional groups, including maleimide, polyethylene glycol (PEG), valine-citrulline dipeptide, and p-aminobenzyloxycarbonyl (PAB). The maleimide group reacts with thiol groups, while the valine-citrulline dipeptide is cleaved by proteases, making it useful for targeted drug delivery .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Mal-PEG2-Val-Cit-amido-PAB-OH interacts with enzymes such as cathepsin B . This enzyme is present in the lysosome, ensuring that the ADC payload is released only within the cell .

Cellular Effects

The effects of this compound on cells are largely determined by the nature of the ADC or PROTAC it is part of. As a linker, it does not directly influence cell function, but it plays a crucial role in ensuring the selective delivery of the ADC payload to the target cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its cleavage by cathepsin B . This cleavage releases the ADC payload within the cell, allowing it to exert its effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are dependent on the stability of the ADC or PROTAC it is part of. As a linker, it does not degrade independently but is cleaved within the cell to release the ADC payload .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models would be determined by the ADC or PROTAC it is part of. As a linker, it does not have direct effects, but it plays a crucial role in the delivery of the ADC payload .

Metabolic Pathways

This compound is involved in the metabolic pathway of the ADC or PROTAC it is part of. It interacts with cathepsin B, an enzyme present in the lysosome .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are determined by the ADC or PROTAC it is part of. As a linker, it does not interact with transporters or binding proteins independently .

Subcellular Localization

The subcellular localization of this compound is within the lysosome, where it is cleaved by cathepsin B . This ensures that the ADC payload is released within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-Val-Cit-amido-PAB-OH involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Proteases: Enzymes like cathepsin B cleave the valine-citrulline dipeptide.

    Thiol-containing Compounds: React with the maleimide group for conjugation.

    Aqueous Buffers: Used to maintain pH during reactions

Major Products

Scientific Research Applications

Mal-PEG2-Val-Cit-amido-PAB-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Antibody-Drug Conjugates (ADCs): Used as a linker to attach cytotoxic drugs to antibodies for targeted cancer therapy.

    PROTACs: Employed as a linker to connect ligands for E3 ubiquitin ligase and target proteins, facilitating targeted protein degradation.

    Drug Delivery Systems: Enhances the solubility, stability, and bioavailability of therapeutic agents.

    Bioconjugation: Used in the modification and labeling of biomolecules for various research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG2-Val-Cit-amido-PAB-OH is unique due to its specific combination of functional groups, which provide both stability and targeted release. The valine-citrulline dipeptide is particularly effective for protease-mediated cleavage, making it highly suitable for targeted drug delivery applications .

Properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-[N-[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N6O9/c1-19(2)26(33-23(37)11-14-43-16-17-44-15-13-34-24(38)9-10-25(34)39)28(41)35(21-7-5-20(18-36)6-8-21)22(27(30)40)4-3-12-32-29(31)42/h5-10,19,22,26,36H,3-4,11-18H2,1-2H3,(H2,30,40)(H,33,37)(H3,31,32,42)/t22-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIUTNYVVFCDIA-NVQXNPDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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